molecular formula C10H18N4O B11731465 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide

3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11731465
M. Wt: 210.28 g/mol
InChI Key: RLNPFSWKEHTQRA-UHFFFAOYSA-N
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Description

3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazole-4-carboxamide
  • 3-Amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide

Comparison: Compared to its analogs, 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the triethyl groups. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N,N,1-triethylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-14(6-3)12-9(8)11/h7H,4-6H2,1-3H3,(H2,11,12)

InChI Key

RLNPFSWKEHTQRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N(CC)CC

Origin of Product

United States

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